ethyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarboxylate
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Overview
Description
N’-[(Z)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a bromophenyl group attached to a furan ring, which is further linked to an ethoxycarbohydrazide moiety. The compound’s structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
The synthesis of N’-[(Z)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the reaction of 4-bromoaniline with 1-phenyl-3-phenyl-4-(2-furoyl)-5-pyrazolone in ethanol. The reaction mixture is refluxed for several hours, leading to the formation of the desired product as a yellow precipitate . This method is commonly used in laboratory settings for the preparation of small quantities of the compound.
Chemical Reactions Analysis
N’-[(Z)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]ETHOXYCARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N’-[(Z)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]ETHOXYCARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes in bacteria and cancer cells. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
N’-[(Z)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]ETHOXYCARBOHYDRAZIDE can be compared to other similar compounds, such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound also contains a bromophenyl group attached to a furan ring and has shown antibacterial activity.
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another compound with a bromophenyl group, used in different synthetic applications.
Properties
Molecular Formula |
C14H13BrN2O3 |
---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
ethyl N-[(Z)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C14H13BrN2O3/c1-2-19-14(18)17-16-9-12-7-8-13(20-12)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3,(H,17,18)/b16-9- |
InChI Key |
MIEVKTPUGDXZEJ-SXGWCWSVSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C\C1=CC=C(O1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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